molecular formula C15H9Cl3N4S B12008970 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12008970
M. Wt: 383.7 g/mol
InChI Key: BMWBHBJCOPVMHM-UFWORHAWSA-N
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Description

4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenyl groups and a thiol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of appropriate chlorophenyl groups.

    Substitution Reactions: The chlorophenyl groups are introduced through nucleophilic substitution reactions, where the triazole ring reacts with chlorobenzaldehyde derivatives under basic conditions.

    Formation of the Thiol Group: The thiol group is introduced by reacting the intermediate compound with thiourea or similar sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the chlorophenyl groups or the triazole ring.

    Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of suitable catalysts.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing new therapeutic agents.

Medicine

The compound’s potential medicinal properties are being explored for treating infections and other diseases. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern and the presence of the thiol group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+

InChI Key

BMWBHBJCOPVMHM-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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